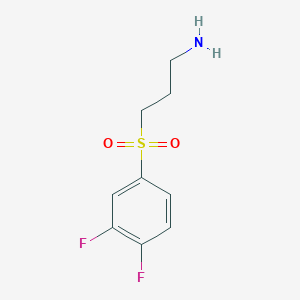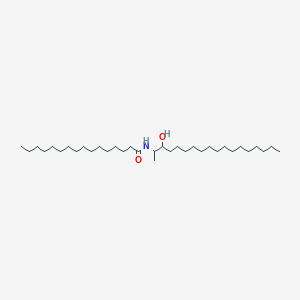
3-(3,4-Difluorobenzenesulfonyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluorobenzenesulfonyl)propan-1-amine is an organic compound characterized by the presence of a sulfonyl group attached to a difluorobenzene ring, which is further connected to a propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorobenzenesulfonyl)propan-1-amine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with propan-1-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-Difluorobenzenesulfonyl chloride+Propan-1-amine→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding sulfonamides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The difluorobenzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Halogenated or nitrated derivatives of the difluorobenzene ring
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3,4-Difluorobenzenesulfonyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The sulfonyl group is known to enhance the pharmacokinetic properties of drugs, such as solubility and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-(3,4-Difluorobenzenesulfonyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dichlorobenzenesulfonyl)propan-1-amine
- 3-(3,4-Dimethylbenzenesulfonyl)propan-1-amine
- 3-(3,4-Difluorobenzenesulfonyl)butan-1-amine
Uniqueness
Compared to similar compounds, 3-(3,4-Difluorobenzenesulfonyl)propan-1-amine is unique due to the presence of fluorine atoms on the benzene ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and stability. This makes it particularly valuable in applications where these properties are desired.
Eigenschaften
Molekularformel |
C9H11F2NO2S |
|---|---|
Molekulargewicht |
235.25 g/mol |
IUPAC-Name |
3-(3,4-difluorophenyl)sulfonylpropan-1-amine |
InChI |
InChI=1S/C9H11F2NO2S/c10-8-3-2-7(6-9(8)11)15(13,14)5-1-4-12/h2-3,6H,1,4-5,12H2 |
InChI-Schlüssel |
NRUWHOLQYMDEOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCCN)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)
![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)

![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)


![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)



